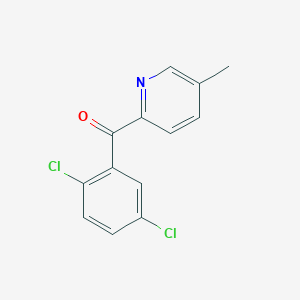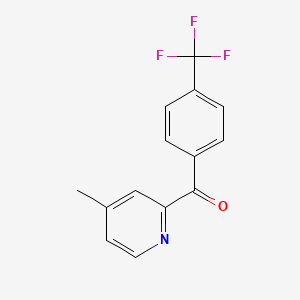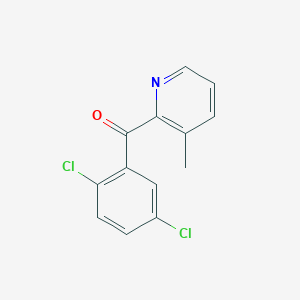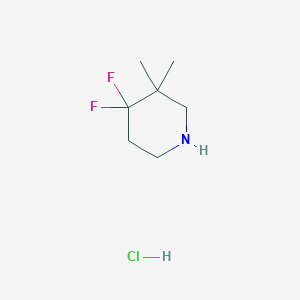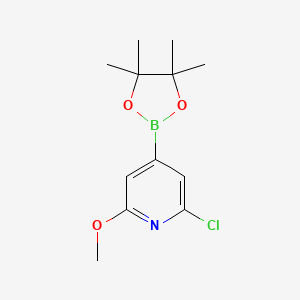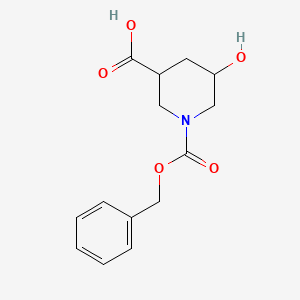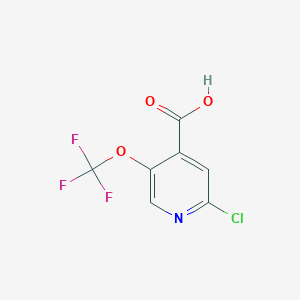
2-Chloro-5-(trifluoromethoxy)isonicotinic acid
説明
“2-Chloro-5-(trifluoromethoxy)isonicotinic acid” is a chemical compound with the CAS Number: 1221171-77-2. It has a molecular weight of 241.55 and its IUPAC name is this compound . It is stored at temperatures between 2-8°C in an inert atmosphere . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3ClF3NO3/c8-5-1-3(6(13)14)4(2-12-5)15-7(9,10)11/h1-2H,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid and is stored at temperatures between 2-8°C in an inert atmosphere . It has a molecular weight of 241.55 .科学的研究の応用
Metal Complex Formation
The addition of isonicotinic acid to certain metal complexes results in the formation of molecular squares and other topologies. For example, Teo et al. (2004) found that adding isonicotinic acid to a platinum complex creates a homometallic molecular square and its precursor intermediate, showcasing potential in constructing diverse molecular topologies (Teo et al., 2004).
Bifunctional Chelators for Technetium
6-Hydrazinonicotinic acid (HYNIC) and its isomers are effective bifunctional chelators for technetium-binding. Meszaros et al. (2011) noted their efficiency in capturing technetium at low concentrations, useful for synthesizing bioconjugates for radiolabelling (Meszaros et al., 2011).
Semiconductor Applications
Wang, Li, and Wang (2021) explored the use of isonicotinic acid in the synthesis of unsymmetrical porphyrins, finding potential in semiconductor applications due to their spectroscopic properties and molecular dynamics simulations (Wang, Li, & Wang, 2021).
Antiinflammatory Properties
Pavlova et al. (2002) synthesized amides and esters of 2-chloroisonicotinic acid, discovering their anti-inflammatory properties, indicating potential applications in pharmaceuticals (Pavlova et al., 2002).
Transition Metal Complexes
Wu, Deng, and Chen (1993) synthesized transition metal complexes using isonicotinoyl hydrazone derived from isonicotinic acid, finding antioxidative action against radicals, which could be valuable in medical or industrial applications (Wu, Deng, & Chen, 1993).
Adsorption on Rutile TiO2
Patthey et al. (1999) studied the bonding of bi-isonicotinic acid to rutile TiO2, which is critical for understanding the dye-surface interaction in photoelectrochemical applications (Patthey et al., 1999).
Hydrogen Peroxide-Induced Chelation
Charkoudian, Pham, and Franz (2006) reported on a pro-chelating agent derived from isonicotinic acid that inhibits iron-promoted hydroxyl radical formation, a promising strategy for metal ion sequestration relevant in biomedical fields (Charkoudian, Pham, & Franz, 2006).
Safety and Hazards
特性
IUPAC Name |
2-chloro-5-(trifluoromethoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-5-1-3(6(13)14)4(2-12-5)15-7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTVKRCSGPEYAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


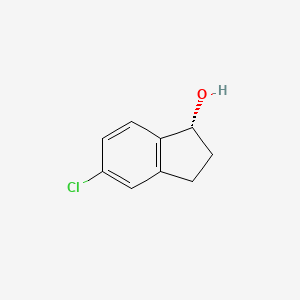
![Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1421478.png)
![6'-Chloro-5-methyl-[2,3']bipyridinyl](/img/structure/B1421480.png)
![2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid](/img/structure/B1421482.png)
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421486.png)
